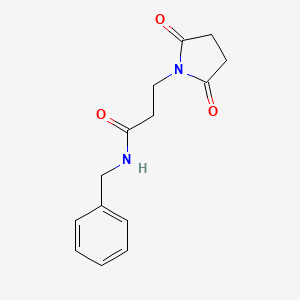![molecular formula C12H15N3O2S B5789702 N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5789702.png)
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide, also known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-915 belongs to the class of drugs known as positive allosteric modulators (PAMs) of the alpha-7 nicotinic acetylcholine receptor (α7nAChR), which is involved in cognitive processes such as learning and memory. In
Mecanismo De Acción
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide acts as a PAM of the α7nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7nAChR has been shown to enhance cognitive function, and PAMs such as N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide can potentiate this effect by increasing the sensitivity of the receptor to its endogenous ligand, acetylcholine.
Biochemical and Physiological Effects
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide has been shown to enhance cognitive function in animal models by improving attention, learning, and memory. N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide has also been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive processes. In addition, N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide has been shown to have minimal effects on locomotor activity and anxiety, indicating its potential as a safe and effective cognitive enhancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide is its high selectivity for the α7nAChR, which reduces the risk of off-target effects. N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide also has good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide is its limited solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several potential future directions for the research and development of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide. One potential direction is to investigate the effects of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide on cognitive function in human clinical trials. Another potential direction is to explore the potential therapeutic applications of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide in neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and ADHD. Additionally, further research is needed to optimize the pharmacokinetic properties of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide involves a multi-step process that starts with the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. The resulting compound is then reacted with 2-amino-5-(1-ethylpropyl)-1,3,4-thiadiazole in the presence of a base to yield N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide. The purity and yield of the final product are optimized by using appropriate solvents and purification techniques.
Aplicaciones Científicas De Investigación
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide has been extensively studied in preclinical models and has shown promising results in improving cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide has also been shown to enhance learning and memory in healthy animals and humans, suggesting its potential as a cognitive enhancer.
Propiedades
IUPAC Name |
N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-8(4-2)11-14-15-12(18-11)13-10(16)9-6-5-7-17-9/h5-8H,3-4H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQMNFNLWKDCRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5789620.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5789643.png)
![1-benzyl-4-[(4-bromo-2-methylphenoxy)acetyl]piperazine](/img/structure/B5789648.png)


![1-[(2-chloro-2-propen-1-yl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5789674.png)

![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide](/img/structure/B5789691.png)

![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5789713.png)

